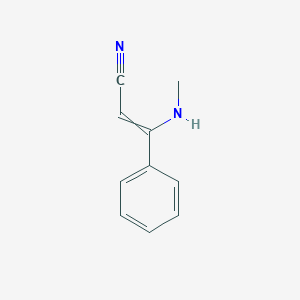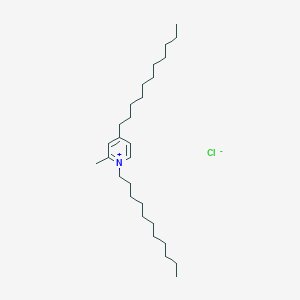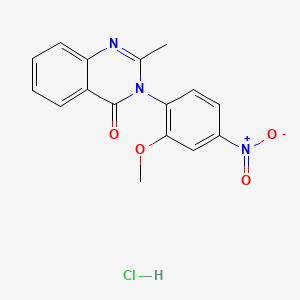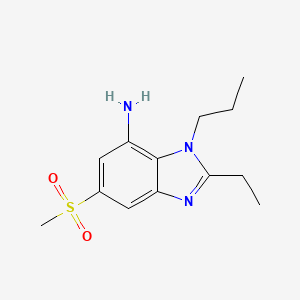![molecular formula C17H15ClN2O3 B14362244 N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide CAS No. 92311-63-2](/img/structure/B14362244.png)
N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide is a synthetic organic compound that belongs to the class of azetidinones This compound is characterized by the presence of a 4-oxoazetidine ring, a benzamide group, and a 3-chloro-2-(2-methoxyphenyl) substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide typically involves the following steps:
Formation of the 4-oxoazetidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-chloro-2-(2-methoxyphenyl) group: This step involves the substitution of the hydrogen atom at the 3-position of the azetidine ring with a 3-chloro-2-(2-methoxyphenyl) group.
Attachment of the benzamide group: The final step involves the condensation of the intermediate with benzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- 2-Chloro-3-methoxy-N-(3-methoxyphenyl)benzamide
Uniqueness
N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide is unique due to its specific substitution pattern and the presence of the 4-oxoazetidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Número CAS |
92311-63-2 |
|---|---|
Fórmula molecular |
C17H15ClN2O3 |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-13-10-6-5-9-12(13)15-14(18)17(22)20(15)19-16(21)11-7-3-2-4-8-11/h2-10,14-15H,1H3,(H,19,21) |
Clave InChI |
QMIPCGADMATNHJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2C(C(=O)N2NC(=O)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)


![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)



![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)
![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)



![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)

